2-Exo-hydroxy-1,8-cineole

Catalog No.
S628160
CAS No.
66965-45-5
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Exo-hydroxy-1,8-cineole

CAS Number

66965-45-5

Product Name

2-Exo-hydroxy-1,8-cineole

IUPAC Name

(1R,4S,6S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-9(2)7-4-5-10(3,12-9)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m0/s1

InChI Key

YVCUGZBVCHODNB-OYNCUSHFSA-N

SMILES

CC1(C2CCC(O1)(C(C2)O)C)C

Canonical SMILES

CC1(C2CCC(O1)(C(C2)O)C)C

Isomeric SMILES

C[C@@]12CC[C@@H](C[C@@H]1O)C(O2)(C)C

The exact mass of the compound 2-Exo-hydroxy-1,8-cineole is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

2-Exo-hydroxy-1,8-cineole is a chemical compound derived from 1,8-cineole, which is commonly found in eucalyptus oil. It is characterized by the presence of a hydroxy group at the C-2 position of the 1,8-cineole skeleton, oriented in an exo configuration. The molecular formula for this compound is C10_{10}H18_{18}O2_2 . This compound is notable for its potential biological activities and applications in various fields, including pharmaceuticals and cosmetics.

Involving 2-exo-hydroxy-1,8-cineole are related to its formation through the hydroxylation of 1,8-cineole. This transformation can occur via microbial biotransformation processes, where specific microorganisms such as Mucor ramannianus and Aspergillus niger catalyze the oxidation and hydroxylation of 1,8-cineole . The reactions typically involve:

  • Hydroxylation: Introduction of a hydroxy group at the C-2 position.
  • Oxidation: Potential further oxidation can occur depending on the reaction conditions and microbial strains used.

These reactions are significant for producing compounds with enhanced biological properties.

2-Exo-hydroxy-1,8-cineole exhibits various biological activities that make it of interest in pharmacology and natural product chemistry. Studies have indicated its potential antibacterial properties, as well as its role in modulating metabolic pathways. For instance, it has been shown to inhibit plant asparagine synthetase, which could have implications for agricultural applications . Additionally, compounds derived from 1,8-cineole and its derivatives are often explored for their anti-inflammatory and analgesic activities.

The synthesis of 2-exo-hydroxy-1,8-cineole can be achieved through several methods:

  • Microbial Biotransformation: Utilizing specific strains such as Bacillus cereus, which can hydroxylate 1,8-cineole to produce 2-exo-hydroxy-1,8-cineole under controlled fermentation conditions .
  • Chemical Synthesis: Although less common than microbial methods, chemical synthesis routes may involve the use of reagents that facilitate the selective hydroxylation of 1,8-cineole.
  • Enzymatic Methods: Enzymes from certain microorganisms can also be employed to achieve stereospecific hydroxylation.

These methods are preferred due to their efficiency and ability to produce optically pure compounds.

2-Exo-hydroxy-1,8-cineole has several applications across different industries:

  • Pharmaceuticals: Its antibacterial and anti-inflammatory properties make it a candidate for drug development.
  • Cosmetics: Used in formulations for skin care due to its potential beneficial effects on skin health.
  • Agriculture: Its ability to inhibit certain enzymes may be utilized in developing natural herbicides or pest repellents.

Interaction studies involving 2-exo-hydroxy-1,8-cineole focus on its effects on various biological systems. Research indicates that it interacts with specific enzymes and receptors in plants and microorganisms. Understanding these interactions is crucial for optimizing its use in therapeutic applications and enhancing its efficacy as a natural product.

Several compounds are structurally similar to 2-exo-hydroxy-1,8-cineole. Here’s a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
1,8-CineoleParent compoundFound abundantly in eucalyptus oil; serves as a precursor.
2-Endo-hydroxy-1,8-cineoleHydroxylated variantHydroxy group oriented endo; different biological activity profile.
2-Oxo-1,8-cineoleOxidized variantContains a carbonyl group; potential for different reactivity.

Each of these compounds exhibits unique properties and biological activities that distinguish them from one another while sharing a common structural backbone derived from 1,8-cineole .

Molecular Formula and Mass Characterization

2-Exo-hydroxy-1,8-cineole is a bicyclic monoterpene ether with the molecular formula C₁₀H₁₈O₂ [1] [3]. The compound represents a hydroxylated derivative of the parent compound 1,8-cineole, with the addition of a hydroxyl functional group that increases the molecular complexity and alters the physicochemical properties [1]. The molecular structure consists of ten carbon atoms, eighteen hydrogen atoms, and two oxygen atoms arranged in a characteristic bicyclic oxabicyclo[2.2.2]octane framework [1] [3].

Table 1: Basic Molecular Characterization of 2-Exo-hydroxy-1,8-cineole

ParameterValueReference
Molecular FormulaC₁₀H₁₈O₂ [1] [3]
Chemical Abstract Service Number66965-45-5 [1] [3]
European Community Number266-525-4 [1]
ChEBI IdentificationCHEBI:16271 [1]
Human Metabolome Database IdentificationHMDB0059610 [1] [9]

Stereochemistry and Configurational Analysis

The stereochemical configuration of 2-exo-hydroxy-1,8-cineole is defined by the International Union of Pure and Applied Chemistry nomenclature as (1R,4S,6S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol [1] [3]. The compound possesses three defined stereogenic centers, with no undefined stereocenters, resulting in a specific three-dimensional arrangement that distinguishes it from other cineole derivatives [1]. The exo configuration refers to the orientation of the hydroxyl group at the carbon-2 position, where the hydroxyl substituent projects away from the bicyclic framework in the S configuration [1] [4].

The stereochemical distinction between the exo and endo isomers is critical for understanding the biological and chemical behavior of these compounds [4]. While 2-exo-hydroxy-1,8-cineole features the hydroxyl group in the S configuration, its stereoisomer 2-endo-hydroxy-1,8-cineole contains the hydroxyl group in the R configuration [4]. This configurational difference significantly impacts the interaction with biological systems and enzymatic processes [37] [38].

Table 2: Stereochemical Parameters of 2-Exo-hydroxy-1,8-cineole

Stereochemical FeatureDescriptionValue
Defined Atom StereocentersNumber of chiral centers3
Undefined Atom StereocentersUnspecified chiral centers0
Absolute ConfigurationComplete stereochemical designation(1R,4S,6S)
Hydroxyl Group OrientationSpatial arrangement at C-2Exo (S configuration)

Structural Relationship to 1,8-Cineole

2-Exo-hydroxy-1,8-cineole maintains the fundamental bicyclic oxabicyclo[2.2.2]octane core structure of the parent compound 1,8-cineole, with the critical addition of a hydroxyl group at the carbon-2 position [1] [6]. The parent compound 1,8-cineole possesses the molecular formula C₁₀H₁₈O and serves as the structural foundation for various hydroxylated metabolites [8] [32]. The hydroxylation at the carbon-2 position represents one of the primary metabolic pathways for 1,8-cineole transformation in biological systems [37] [39].

The structural modification from 1,8-cineole to 2-exo-hydroxy-1,8-cineole involves the insertion of a hydroxyl group through cytochrome P450-mediated oxidation processes [37] [39]. This biotransformation pathway has been extensively studied in human liver microsomes and demonstrates the metabolic fate of the parent compound [37]. The bicyclic ether bridge characteristic of cineole compounds remains intact during this hydroxylation process, preserving the fundamental structural integrity while introducing new chemical functionality [6].

Table 3: Structural Comparison Between 1,8-Cineole and 2-Exo-hydroxy-1,8-cineole

Structural Parameter1,8-Cineole2-Exo-hydroxy-1,8-cineole
Molecular FormulaC₁₀H₁₈OC₁₀H₁₈O₂
Molecular Weight154.25 g/mol170.25 g/mol
Functional GroupsEther bridgeEther bridge + Hydroxyl
Bicyclic FrameworkOxabicyclo[2.2.2]octaneOxabicyclo[2.2.2]octane
Substitution PatternUnsubstituted2-Hydroxyl substituted

Physical Properties

Molecular Weight and Exact Mass

The molecular weight of 2-exo-hydroxy-1,8-cineole is precisely determined to be 170.25 grams per mole [1] [3]. The exact mass, calculated using high-resolution mass spectrometry methods, is established at 170.130679813 daltons [1]. The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotopes of each element, also corresponds to 170.130679813 daltons [1] [3]. These precise mass measurements are essential for accurate identification and quantification in analytical procedures.

Solubility Parameters

The solubility characteristics of 2-exo-hydroxy-1,8-cineole reflect its amphiphilic nature, combining the hydrophobic bicyclic framework with the hydrophilic hydroxyl functionality [9]. The compound is characterized as very hydrophobic and practically insoluble in water, despite the presence of the hydroxyl group [9]. The limited water solubility is attributed to the predominant influence of the lipophilic bicyclic ether structure, which overshadows the hydrophilic contribution of the single hydroxyl substituent [9].

Physical State and Appearance

2-Exo-hydroxy-1,8-cineole exists as a solid under standard laboratory conditions [1]. The compound maintains structural stability in its solid form and can be characterized through various analytical techniques without significant decomposition under normal storage conditions [1]. The solid state facilitates purification and isolation procedures commonly employed in synthetic and analytical chemistry applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Properties

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 2-exo-hydroxy-1,8-cineole through both proton and carbon-13 analyses [15]. The proton nuclear magnetic resonance spectrum reveals characteristic chemical shifts corresponding to the various proton environments within the bicyclic framework [15]. Predicted proton nuclear magnetic resonance data acquired at 400 megahertz in deuterium oxide solvent demonstrates the complex multipicity patterns typical of bicyclic monoterpene structures [15].

The carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and the electronic environment of each carbon atom [19]. Computational studies using density functional theory methods, specifically B3LYP and M06-2X functionals, have been employed to predict nuclear magnetic resonance chemical shifts that correlate well with experimental observations [33]. These computational approaches support the structural identification and provide valuable insights into the electronic properties of the molecule [33].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 2-exo-hydroxy-1,8-cineole reveals characteristic fragmentation patterns that facilitate structural identification and quantification [16] [17]. The molecular ion peak appears at mass-to-charge ratio 170, corresponding exactly to the molecular weight of the compound [17]. Gas chromatography-mass spectrometry analysis shows distinctive fragmentation pathways that are characteristic of hydroxylated cineole derivatives [16] [20].

Electron ionization mass spectrometry produces reproducible fragmentation patterns that serve as fingerprints for compound identification [17]. The fragmentation process involves the loss of specific molecular fragments, generating daughter ions that provide structural information about the bicyclic framework and the hydroxyl substitution pattern [17]. Predicted mass spectrometry data using computational fragmentation models demonstrate good correlation with experimental observations [16].

Infrared Spectroscopic Analysis

Infrared spectroscopy provides valuable information about the functional groups present in 2-exo-hydroxy-1,8-cineole, particularly the hydroxyl and ether functionalities [18]. The infrared spectrum exhibits characteristic absorption bands corresponding to oxygen-hydrogen stretching vibrations of the hydroxyl group and carbon-oxygen stretching vibrations of the ether bridge [18]. These spectroscopic features are diagnostic for hydroxylated cineole derivatives and facilitate differentiation from the parent compound and other metabolites [18].

Computed Chemical Properties

XLogP3-AA and Partition Coefficients

The XLogP3-AA value for 2-exo-hydroxy-1,8-cineole is computed to be 1.2, indicating moderate lipophilicity [1]. This partition coefficient represents the logarithm of the octanol-water partition coefficient and provides insight into the compound's distribution behavior between aqueous and lipophilic phases [1]. The relatively low XLogP3-AA value compared to the parent compound 1,8-cineole reflects the hydrophilic contribution of the hydroxyl group [23]. Alternative computational methods yield slightly different partition coefficient values, with Crippen calculations producing a logP octanol-water value of 1.715 [23].

Table 4: Partition Coefficient Data for 2-Exo-hydroxy-1,8-cineole

Calculation MethodValueInterpretation
XLogP3-AA1.2Moderate lipophilicity
Crippen logP1.715Enhanced lipophilic character
AlogP1.71Atomic contribution method

Hydrogen Bond Donor and Acceptor Counts

The hydrogen bonding capacity of 2-exo-hydroxy-1,8-cineole is characterized by one hydrogen bond donor and two hydrogen bond acceptors [1] [29]. The single hydrogen bond donor corresponds to the hydroxyl group at the carbon-2 position, which can participate in intermolecular hydrogen bonding interactions [1]. The two hydrogen bond acceptors include the hydroxyl oxygen atom and the ether oxygen atom within the bicyclic framework [1] [29].

These hydrogen bonding parameters significantly influence the compound's physical properties, including solubility, boiling point, and intermolecular interactions [26]. The presence of both hydrogen bond donor and acceptor sites enables the formation of hydrogen-bonded networks in the solid state and influences the compound's behavior in biological systems [26] [29].

Topological Polar Surface Area

The topological polar surface area of 2-exo-hydroxy-1,8-cineole is calculated to be 29.5 square angstroms [1]. This parameter represents the surface area occupied by polar atoms, primarily oxygen and nitrogen, and their attached hydrogen atoms [25] [27]. The topological polar surface area serves as an important descriptor for predicting molecular properties such as bioavailability, membrane permeability, and drug-like characteristics [27].

The relatively modest topological polar surface area value reflects the limited polar character of the molecule, despite the presence of two oxygen atoms [1]. This parameter is computed using established algorithms that sum the contributions of individual polar fragments within the molecular structure [25]. The topological polar surface area provides valuable information for understanding the compound's physicochemical behavior and potential biological activity [27].

Rotatable Bond Count and Structural Complexity

2-Exo-hydroxy-1,8-cineole contains zero rotatable bonds, reflecting the rigid bicyclic structure that constrains molecular flexibility [1] [29]. The absence of rotatable bonds indicates that the molecule adopts a relatively fixed three-dimensional conformation, which influences its interaction with biological targets and its overall chemical behavior [30]. This structural rigidity is characteristic of bicyclic monoterpene derivatives and contributes to their specific biological activities [30].

The structural complexity of the compound is quantified using computational algorithms that account for the molecular framework, substitution patterns, and stereochemical features [1]. The complexity value of 200 reflects the intricate bicyclic architecture and the presence of multiple substituents [1]. This parameter provides a numerical assessment of the structural sophistication and is useful for comparing related compounds within the monoterpene class [1].

Table 5: Structural Parameters and Molecular Descriptors

DescriptorValueSignificance
Rotatable Bond Count0Rigid molecular structure
Structural Complexity200High architectural sophistication
Heavy Atom Count12Total non-hydrogen atoms
Formal Charge0Neutral molecule
Defined Stereocenters3Complete stereochemical definition

The primary botanical sources of 2-exo-hydroxy-1,8-cineole encompass multiple plant families, with the Myrtaceae family serving as the predominant source through various Eucalyptus species [1] [2]. Research has established that this compound occurs naturally in essential oil-producing plants and can be detected through sophisticated analytical techniques including gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy [3] [4].

The compound has been identified in plant tissues through both direct extraction methods and biotransformation processes. Steam distillation and solvent extraction techniques have proven effective for isolating 2-exo-hydroxy-1,8-cineole from plant materials, with the Clevenger apparatus being particularly useful for essential oil extraction [2]. The detection of this compound in botanical sources often requires specialized analytical protocols due to its relatively low concentrations compared to the parent compound 1,8-cineole [5].

Beyond the Myrtaceae family, research has documented the presence of 2-exo-hydroxy-1,8-cineole in other plant species, indicating a broader distribution pattern than initially recognized. The compound appears to serve various biological functions in plants, potentially acting as a defense molecule against pathogens and herbivores, similar to other terpene compounds [6]. This widespread occurrence suggests an important ecological role for hydroxylated cineole derivatives in plant chemical defense systems.

Occurrence in Eucalyptus Species

Eucalyptus species represent the most extensively studied and documented sources of 2-exo-hydroxy-1,8-cineole, with multiple species demonstrating significant production capabilities. Eucalyptus globulus, the most commercially important species for essential oil production, serves as a primary source of the parent compound 1,8-cineole, from which 2-exo-hydroxy-1,8-cineole can be derived through both natural processes and biotransformation [3] [1].

Eucalyptus globulus has been shown to contain 1,8-cineole concentrations ranging from 81.9% to 90.0% in its essential oils, with the highest concentrations reported in specimens from Australia, Brazil, Montenegro, Italy, India, and Iran [1]. The leaves of this species serve as the commercial source for eucalyptol production, making them readily available substrates for 2-exo-hydroxy-1,8-cineole research and production [3] [4].

Eucalyptus cinerea demonstrates remarkable essential oil production capabilities, with plants in Argentina yielding 2.48% and those from Paraná state in Brazil producing 6.07% essential oil content [1]. The essential oils from this species typically contain more than 80% 1,8-cineole, with one study reporting 55.24% as the main constituent [2]. This species shows particular promise for industrial applications due to its high oil yield and 1,8-cineole content.

Eucalyptus saligna exhibits considerable chemical diversity across different geographical regions. Studies in Argentina have identified chemotypes with 1,8-cineole contents ranging from 34.0% to 93.2%, while specimens from the Democratic Republic of Congo contained 61.3% of this component [1]. Brazilian studies have revealed different chemotypes in various states, with some presenting α-pinene as the major component rather than 1,8-cineole, demonstrating the species' chemical plasticity.

Eucalyptus sideroxylon has been identified as particularly notable for its high 1,8-cineole content of 76.24±0.86%, along with significant phenolic and flavonoid contents [7] [8]. Research conducted in Tunisia under sub-humid bioclimate conditions showed this species exhibited the highest free radical-scavenging ability and ferric reducing power among nine studied Eucalyptus taxa, making it a potential candidate for pharmaceutical applications.

Eucalyptus polybractea and Eucalyptus kochii represent the species with the highest 1,8-cineole content, ranging from 80-95% [9]. These Australian native species are particularly valuable for commercial eucalyptol production due to their exceptional essential oil quality and high concentrations of the target compound.

Presence in Grape Varieties and Other Plants

The discovery of 2-exo-hydroxy-1,8-cineole in grape varieties represents a significant finding in viticulture and enology research. The compound was first reported in Vitis vinifera variety Sauvignon, where it was extracted from grape must using XAD-2 organic resin retention methods [10] [11]. This groundbreaking identification employed positive comparison of mass spectral and infrared spectral data with synthesized reference compounds, establishing definitive proof of the compound's natural occurrence in grapes.

Vitis vinifera Falanghina has shown particularly interesting characteristics regarding 2-exo-hydroxy-1,8-cineole occurrence. Research has identified glycosidically bound 2-exo-hydroxy-1,8-cineole in Falanghina grapes, suggesting this compound may serve as a discriminant marker for wine origin identification due to its high chemical and biological stability [12] [13]. The glycosidic conjugation represents an important storage and transport mechanism for the compound in grape tissues.

Studies on Cabernet Sauvignon and Merlot varieties have revealed that 2-exo-hydroxy-1,8-cineole concentrations vary significantly during berry development. Research conducted during the 2014 and 2015 vintages showed abundant concentrations in unripe berries with decreasing levels during grape maturation [14]. This finding has important implications for harvest timing and wine quality management, as the compound contributes to green aromatic expressions in wines.

The proximity of Eucalyptus trees to vineyards has been identified as a significant factor influencing 2-exo-hydroxy-1,8-cineole concentrations in grapes. Australian research demonstrated that grapes harvested from rows closer to Eucalyptus trees contained higher levels of eucalyptol-related compounds, with the effect diminishing at distances greater than 25-50 meters from the trees [15] [16]. This environmental factor represents an important consideration for vineyard management and wine style development.

Additional plant sources have been documented through various research efforts. The invasive plant Artemisia verlotiorum has been identified as a contributor to increased 1,8-cineole concentrations in wines when growing in vineyard environments [14]. This finding highlights the importance of understanding the broader botanical context surrounding agricultural areas and its impact on crop quality.

Detection in Euglena gracilis

The presence of 2-exo-hydroxy-1,8-cineole in Euglena gracilis represents a unique occurrence of this compound in a unicellular eukaryotic organism. This discovery has been documented in the LOTUS natural products occurrence database, establishing Euglena gracilis as a confirmed biological source of the compound [17]. The detection in this microorganism expands our understanding of the compound's distribution beyond traditional plant sources.

Euglena gracilis is a photosynthetic protist known for its ability to produce various bioactive compounds, including paramylon, tocopherols, and other secondary metabolites [18] [19]. The organism's capacity to synthesize or accumulate 2-exo-hydroxy-1,8-cineole suggests potential biotechnological applications for compound production. Research has shown that Euglena gracilis can be cultured under controlled conditions to optimize the production of specific metabolites, making it a potentially valuable bioproduction platform.

The occurrence of 2-exo-hydroxy-1,8-cineole in Euglena gracilis may be related to the organism's complex metabolic capabilities and its ability to synthesize terpene-like compounds. Studies have demonstrated that various Euglena extracts possess anti-inflammatory and antioxidant activities, potentially linked to the presence of compounds like 2-exo-hydroxy-1,8-cineole [18]. The compound's presence in this microorganism also suggests evolutionary conservation of terpene biosynthetic pathways across diverse biological systems.

Furthermore, the detection of 2-exo-hydroxy-1,8-cineole in Euglena gracilis has implications for understanding the compound's biosynthetic origins and potential therapeutic applications. The organism's well-characterized genetics and biochemistry make it an excellent model system for studying the biosynthesis and biological functions of hydroxylated cineole derivatives. This knowledge could inform strategies for enhancing production in both natural sources and engineered biological systems.

Physical Description

Solid

XLogP3

1.2

Other CAS

66965-45-5

Wikipedia

2-exo-hydroxy-1,8-cineole

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

Dates

Last modified: 02-18-2024

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